2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a fluorinated molecule. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields . The difluoromethyl group in the compound is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compounds including 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as boric acid ester intermediates in chemical synthesis. They are obtained through multi-step substitution reactions and their structures are confirmed using spectroscopic methods and X-ray diffraction. These compounds' structures are also calculated and validated using density functional theory (DFT), which aids in understanding their physicochemical properties (Huang et al., 2021).
Application in Organic Synthesis
- This chemical is used as an allylating reagent for the preparation of homoallylic alcohols and amines. It demonstrates solubility in most organic solvents, suggesting its versatility in different organic synthesis reactions (Ramachandran & Gagare, 2010).
Use in Continuous Flow Synthesis
- A process for the preparation of this compound from various starting materials using continuous flow and distillation processes has been developed. This method addresses issues in the typical batch process, making the synthesis more efficient and scalable (Fandrick et al., 2012).
Versatility in Crystallographic Studies
- The compound shows structural versatility in polymorphs and co-crystals, which is essential for understanding the crystal packing and molecular interactions in solid-state chemistry. This versatility is key in the study of materials and their potential applications (Batsanov et al., 2012).
Role in Catalytic Processes
- It is used in hydroboration reactions of alkenes, where it forms stable organoboronate esters. These reactions are important for the creation of complex organic molecules, demonstrating the compound's utility in catalytic processes (Fritschi et al., 2008).
Involvement in Chain-Growth Polymerization
- This compound is integral in chain-growth polymerization processes, particularly in the synthesis of polyfluorene via Suzuki-Miyaura coupling reactions. This application highlights its role in the development of polymers with specific properties (Yokoyama et al., 2007).
Future Directions
The field of organofluorine chemistry, which includes compounds like the one you’re asking about, has seen rapid growth in recent years thanks to the development of new reagents and catalysts . Further landmark achievements are expected in this field as organofluorine compounds are used increasingly in everyday applications .
Mechanism of Action
Target of Action
The primary target of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is essential for energy production in cells .
Mode of Action
The compound interacts with SDH, inhibiting its activity . This interaction disrupts the tricarboxylic acid cycle, leading to a decrease in energy production within the cell . The specific nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting SDH, the compound affects the tricarboxylic acid cycle . This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell . The downstream effects of this disruption can include cell death, particularly in cells that are heavily reliant on the tricarboxylic acid cycle for energy production .
Result of Action
The primary result of the compound’s action is the inhibition of SDH, leading to a disruption of the tricarboxylic acid cycle . This can result in cell death, particularly in cells that are heavily reliant on this cycle for energy production . The compound has been shown to have fungicidal activity, indicating that it may be particularly effective against fungal cells .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJPWRPJQTXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-91-6 | |
Record name | 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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